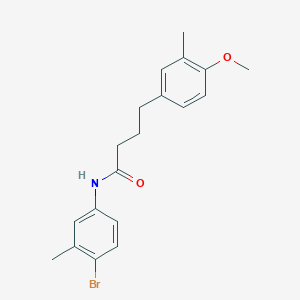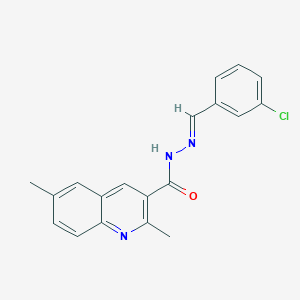
N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide (CDQ) is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development. CDQ is a hydrazone derivative of quinoline and has shown promising results in various studies as an antitumor, anti-inflammatory, and antimicrobial agent.
作用機序
The mechanism of action of N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis in cancer cells. This compound has been found to activate the caspase pathway, leading to the cleavage of various proteins and ultimately resulting in cell death. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has exhibited antimicrobial activity against various bacteria and fungi.
実験室実験の利点と制限
N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. It has also been found to have low toxicity, making it a potential candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, making it difficult to optimize its therapeutic potential. Furthermore, this compound has shown limited solubility in aqueous solutions, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research on N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to explore its potential applications in combination therapy with other drugs. Furthermore, the development of this compound derivatives with improved solubility and pharmacokinetic properties may enhance its therapeutic potential. Overall, this compound has shown promising results in various studies and has the potential to be developed into a valuable therapeutic agent.
合成法
N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide can be synthesized through a simple reaction between 3-chlorobenzaldehyde and 2,6-dimethyl-3-quinolinecarbohydrazide in the presence of a suitable catalyst. The reaction takes place in an organic solvent such as ethanol or methanol and requires refluxing for several hours. The resulting product is a yellow crystalline solid that can be purified through recrystallization.
科学的研究の応用
N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has been extensively studied for its potential applications in drug development. It has shown promising results in various studies as an antitumor, anti-inflammatory, and antimicrobial agent. This compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. It has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has exhibited antimicrobial activity against various bacteria and fungi.
特性
分子式 |
C19H16ClN3O |
|---|---|
分子量 |
337.8 g/mol |
IUPAC名 |
N-[(E)-(3-chlorophenyl)methylideneamino]-2,6-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C19H16ClN3O/c1-12-6-7-18-15(8-12)10-17(13(2)22-18)19(24)23-21-11-14-4-3-5-16(20)9-14/h3-11H,1-2H3,(H,23,24)/b21-11+ |
InChIキー |
XWRSELVRKJHFDM-SRZZPIQSSA-N |
異性体SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)N/N=C/C3=CC(=CC=C3)Cl |
SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NN=CC3=CC(=CC=C3)Cl |
正規SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NN=CC3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-3-[(4-chlorophenyl)sulfanyl]propanohydrazide](/img/structure/B306666.png)
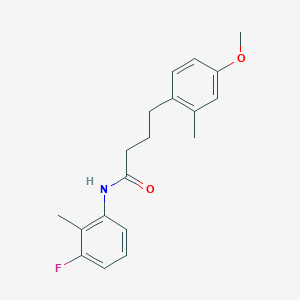


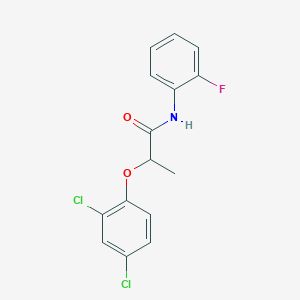

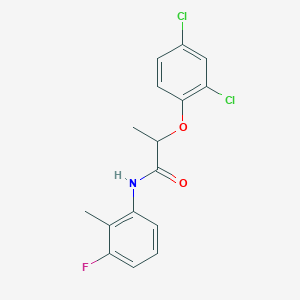
![N-(4-chloro-2-methylphenyl)-4-[(2,4-dichlorophenyl)oxy]butanamide](/img/structure/B306681.png)
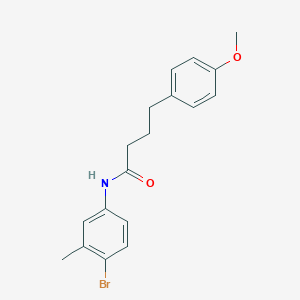
![N-(3-bromophenyl)-4-[4-(methyloxy)phenyl]butanamide](/img/structure/B306683.png)
![Methyl 4-({2-[(4-methylphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B306684.png)
